5-Tert-butylquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-tert-butylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-13(2,3)11-7-4-8-12-10(11)6-5-9-14-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVYYJOLOZEZOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866871 | |
| Record name | 5-tert-Butylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10866871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61702-91-8 | |
| Record name | Quinoline, (1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, (1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (tert-butyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Quinoline Heterocyclic Scaffold: a Cornerstone of Advanced Chemical Science
The quinoline (B57606) scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of paramount importance in contemporary chemical science. bldpharm.combiointerfaceresearch.com Its significance stems from its presence in a wide array of biologically active natural products, particularly alkaloids, and its role as a privileged scaffold in the design of novel synthetic molecules. Current time information in Bangalore, IN.researchgate.net
In the realm of medicinal chemistry, quinoline is recognized as a versatile pharmacophore, forming the core of numerous therapeutic agents. jst.go.jpnih.govsnmjournals.org The structural rigidity and the presence of a nitrogen heteroatom allow for a variety of interactions with biological targets, leading to a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.connectjournals.com Quinoline derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral drugs. jst.go.jpnih.govsnmjournals.org The adaptability of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its biological activity and pharmacokinetic profile. snmjournals.orgconnectjournals.com
Beyond medicine, the quinoline scaffold is also integral to the development of advanced materials and agrochemicals. smolecule.com In materials science, quinoline-based compounds are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials, owing to their unique photophysical and electronic properties. smolecule.com In agriculture, certain quinoline derivatives have found application as fungicides and insecticides. smolecule.com The inherent chemical stability and the capacity to engage in various chemical transformations make the quinoline nucleus a fundamental building block for creating complex and functional molecules across diverse scientific fields. smolecule.com
Alkyl Substituted Quinolines: a Focus on Synthetic and Mechanistic Research
The introduction of alkyl substituents onto the quinoline (B57606) core significantly influences its physical, chemical, and biological properties. The size, shape, and position of the alkyl group can modulate factors such as solubility, lipophilicity, and steric hindrance, thereby impacting the molecule's reactivity and its interaction with biological systems. Consequently, the synthesis and mechanistic understanding of alkyl-substituted quinolines are active areas of research.
A variety of synthetic methodologies have been developed to access this class of compounds. These range from classical methods like the Friedländer annulation to more modern, metal-catalyzed cross-coupling and C-H activation strategies. dicp.ac.cn For instance, copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes to directly form alkyl-substituted quinolines. nih.gov Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines to yield quinolines with various substituents. nih.gov The development of one-pot syntheses and methods that utilize green chemistry principles, such as ultrasound-assisted reactions, are also prominent in the literature, aiming for higher yields and improved reaction efficiency. connectjournals.com
Mechanistic studies into the reactions of alkyl-substituted quinolines provide crucial insights into their chemical behavior. For example, investigations into the alkylation of quinolones with trialkyl phosphates have elucidated the kinetically and thermodynamically controlled pathways of O- and N-alkylation. mdpi.com Furthermore, the regioselectivity of reactions like hydroboration on the quinoline ring has been a subject of detailed mechanistic investigation, revealing the subtle electronic and steric factors that govern the reaction outcome. nih.gov Understanding these reaction mechanisms is vital for the rational design and synthesis of new quinoline derivatives with desired functionalities and properties.
The Road Ahead: Current Research and Future Trajectories for 5 Tert Butylquinoline and Its Analogs
Strategic Approaches to the Quinoline (B57606) Core: Foundational Context for this compound Synthesis
The effective synthesis of this compound is predicated on a deep understanding of the various methods available for constructing the fundamental quinoline ring system. These methods have evolved significantly from classical, often harsh, name reactions to more sophisticated and milder catalytic approaches.
Historical Evolution of Quinoline Ring Formation Reactions
The late 19th century witnessed the discovery of several foundational methods for quinoline synthesis, many of which are still in use today, albeit with modern modifications. rsc.orgmdpi.com These classical reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. researchgate.net
One of the earliest and most well-known methods is the Skraup synthesis (1880), which involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. rsc.orgmdpi.com A variation of this is the Doebner-von Miller reaction (1881), which utilizes α,β-unsaturated carbonyl compounds, allowing for the synthesis of substituted quinolines. rsc.orgcore.ac.uk The reaction is catalyzed by Brønsted or Lewis acids. core.ac.uk
Other significant historical syntheses include:
The Combes synthesis (1888), where anilines react with β-diketones. rsc.orgbeilstein-archives.org
The Conrad-Limpach synthesis (1887), involving the condensation of anilines with β-ketoesters. rsc.orgbeilstein-archives.org
The Friedländer synthesis (1882), which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. rsc.orgmdpi.com
The Pfitzinger reaction , which uses isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. mdpi.com
These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions, the use of toxic reagents, and sometimes low yields or lack of regioselectivity. mdpi.comresearchgate.net
| Classic Quinoline Synthesis | Year | Reactants | Key Features |
| Skraup Synthesis | 1880 | Aniline, Glycerol, Oxidizing Agent | Harsh acidic conditions. rsc.orgmdpi.com |
| Doebner-von Miller Reaction | 1881 | Aniline, α,β-Unsaturated Carbonyl | Variation of Skraup, allows for substituents. rsc.orgcore.ac.uk |
| Friedländer Synthesis | 1882 | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Compound | Forms 2- and 3-substituted quinolines. rsc.orgmdpi.com |
| Combes Synthesis | 1888 | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. rsc.org |
| Conrad-Limpach Synthesis | 1887 | Aniline, β-Ketoester | Produces quinolin-4-ols. rsc.orgmdpi.com |
Contemporary Catalytic and Non-Catalytic Pathways for Quinoline Ring Assembly
Modern synthetic chemistry has seen a shift towards more efficient, sustainable, and versatile methods for quinoline synthesis. These contemporary approaches often employ catalysis to achieve milder reaction conditions and greater functional group tolerance.
Catalytic Pathways:
Transition-Metal Catalysis: Palladium, copper, gold, and cobalt catalysts have been extensively used in recent years. Current time information in Bangalore, IN.open.ac.uk For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines provides a redox-neutral route to quinoline derivatives. Current time information in Bangalore, IN. Cobalt-catalyzed C-H bond activation and cyclization of acetophenones and anilines also offer an efficient pathway. Current time information in Bangalore, IN.
Nanocatalysis: The use of nanocatalysts is a growing area in green chemistry, offering high catalytic activity and recyclability. rsc.orgillinois.edu For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of pyrimido[4,5-b]quinolones in water. rsc.org
Photocatalysis: Visible-light-induced oxidative cyclization is an emerging environmentally friendly strategy for quinoline synthesis. Current time information in Bangalore, IN.
Acid Catalysis: Modern methods often employ milder or recyclable acid catalysts. For instance, Nafion NR50, a solid acid catalyst, has been used in the Friedländer synthesis under microwave irradiation. Current time information in Bangalore, IN. Formic acid has also been explored as a green catalyst for quinoline synthesis. beilstein-journals.org
Non-Catalytic and Greener Pathways:
Metal-Free Synthesis: To avoid the toxicity and cost associated with metal catalysts, metal-free synthetic routes have gained significant attention. rsc.orgbeilstein-archives.org These can involve the use of reagents like iodine or modifications of classical reactions under milder conditions. rsc.org
Microwave-Assisted Synthesis (MAS): The application of microwave irradiation can dramatically reduce reaction times and improve yields in many quinoline syntheses, including the Skraup reaction and multicomponent reactions. organic-chemistry.orgsioc-journal.cnsioc-journal.cn
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials, aligning with the principles of atom economy and efficiency. researchgate.net
Solvent-Free and Aqueous Synthesis: Conducting reactions in the absence of organic solvents or in water are key aspects of green chemistry that have been successfully applied to quinoline synthesis. beilstein-journals.orgscholaris.ca An electrosynthetic approach for the Friedländer reaction in aqueous conditions has also been reported. researchgate.net
| Contemporary Synthesis Method | Catalyst/Condition | Key Advantages |
| Transition-Metal Catalysis | Pd, Co, Cu, Au | High efficiency, broad substrate tolerance. Current time information in Bangalore, IN. |
| Nanocatalysis | Fe3O4 NPs | Recyclable, green solvent compatibility. rsc.orgillinois.edu |
| Photocatalysis | Visible light | Environmentally friendly, mild conditions. Current time information in Bangalore, IN. |
| Metal-Free Synthesis | Iodine, o-benzenedisulfonimide | Avoids metal toxicity, often milder conditions. rsc.orgnih.gov |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced reaction times, improved yields. organic-chemistry.orgsioc-journal.cn |
| Multicomponent Reactions | e.g., Povarov reaction | High atom economy, molecular diversity. researchgate.net |
Direct and Indirect Functionalization Strategies for Tert-butylquinoline Synthesis
The introduction of a bulky tert-butyl group onto the quinoline ring, particularly at the 5-position, requires specific synthetic strategies that can overcome steric hindrance and control regioselectivity. Both direct substitution on a pre-formed quinoline ring and the construction of the ring from a tert-butylated precursor are viable approaches.
Friedel-Crafts Alkylation Techniques for Quinoline Ring Substitution
The Friedel-Crafts reaction is a classic method for attaching alkyl groups to aromatic rings via electrophilic aromatic substitution. wikipedia.org In principle, the tert-butylation of quinoline could be achieved using a tert-butylating agent (e.g., tert-butyl chloride or isobutylene) and a Lewis acid catalyst like aluminum chloride. cerritos.edu
However, the direct Friedel-Crafts alkylation of quinoline presents several challenges:
Reactivity and Selectivity: The pyridine (B92270) ring of quinoline is electron-deficient and generally deactivated towards electrophilic substitution. The benzene (B151609) ring is more reactive, but the Lewis acid catalyst can coordinate with the basic nitrogen atom, further deactivating the entire ring system.
Steric Hindrance: The introduction of a bulky tert-butyl group can be sterically hindered, especially at positions adjacent to the ring junction.
Rearrangement and Dealkylation: Friedel-Crafts alkylations are prone to carbocation rearrangements, although this is not an issue with the tertiary tert-butyl cation. However, the reaction can be reversible, and de-tert-butylation can occur under harsh conditions. sioc-journal.cnbeilstein-journals.org
Despite these challenges, intramolecular Friedel-Crafts reactions are powerful tools for constructing polycyclic systems containing a quinoline moiety. masterorganicchemistry.com For the synthesis of this compound, a more common approach is to use a pre-functionalized aniline, such as 3-tert-butylaniline (B1265813), in a classical quinoline synthesis like the Skraup or Doebner-von Miller reaction. This circumvents the issues of direct alkylation on the heterocyclic ring.
Palladium-Catalyzed Cross-Coupling Reactions in Quinoline Derivatization
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions like the Suzuki-Miyaura and Negishi couplings are particularly effective for the synthesis of substituted quinolines, including those bearing a tert-butyl group. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org For the synthesis of a tert-butylquinoline, this could involve:
Coupling a quinoline halide (e.g., 5-bromoquinoline) with tert-butylboronic acid or its derivatives.
Coupling a tert-butyl-substituted arylboronic acid with a suitable functionalized pyridine derivative to construct the quinoline ring.
The Suzuki coupling is known for its mild reaction conditions and high functional group tolerance. xisdxjxsu.asia For instance, the synthesis of 8-bromo-6-tert-butylquinoline has been reported using a Suzuki coupling reaction. scholaris.ca The stereochemical outcome of Suzuki couplings with primary alkylboron nucleophiles has been shown to proceed with retention of configuration. nih.gov
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is more reactive than its organoboron counterpart. organic-chemistry.orgwikipedia.org This reaction is also catalyzed by palladium or nickel complexes and is highly effective for forming C-C bonds. jk-sci.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. illinois.edu The synthesis of 7-chloro-4-tert-butylquinoline has been documented, showcasing the utility of cross-coupling methods for accessing substituted quinolines. core.ac.uk
| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide/triflate | Palladium complex | Mild conditions, high functional group tolerance, commercially available reagents. organic-chemistry.orgmdpi.com |
| Negishi Coupling | Organozinc compound + Organic halide/triflate | Palladium or Nickel complex | High reactivity, good for complex fragments, sensitive to moisture and air. wikipedia.orgjk-sci.com |
Aza-Wittig Reactions and Intramolecular Cyclization Protocols for Substituted Quinolines
The aza-Wittig reaction is a powerful method for the synthesis of nitrogen-containing heterocycles. In the context of quinoline synthesis, it typically involves the reaction of an iminophosphorane with a carbonyl compound, leading to an intramolecular cyclization and the formation of the quinoline ring.
A common strategy involves a cascade or domino reaction sequence. For example, the reaction of a 2-azidobenzaldehyde (B97285) with triphenylphosphine (B44618) generates an aza-Wittig reagent (an iminophosphorane). rsc.org This intermediate can then undergo a Knoevenagel condensation with a β-dicarbonyl compound, followed by an intramolecular aza-Wittig reaction to afford a substituted quinoline. rsc.orgbeilstein-journals.org This approach has been successfully used to synthesize a variety of substituted quinolines, including those with sulfonyl groups at the 3-position. beilstein-archives.orgbeilstein-journals.org
This methodology offers a high degree of convergence and efficiency, allowing for the construction of the quinoline core with concomitant introduction of substituents in a one-pot process. rsc.orgmdpi.com While specific examples for the synthesis of this compound via this route are not prominent in the literature, the versatility of the starting materials (substituted 2-azidobenzaldehydes and carbonyl compounds) suggests its potential applicability.
Intramolecular cyclization is a broader concept that encompasses many quinoline syntheses, including the Friedel-Crafts and aza-Wittig reactions discussed. masterorganicchemistry.com Another example is the potassium tert-butoxide-promoted intramolecular cyclization, which has emerged as a metal-free method for forming various heterocyclic rings. sioc-journal.cn The cyclization of a delta-hydroxy acid to a delta-lactone provides a general mechanistic understanding of ring-closing reactions. youtube.com The synthesis of acridines via intramolecular cyclization of 2-arylamino phenyl ketones promoted by tert-butyl bromide also highlights the utility of such strategies in forming fused nitrogen heterocycles. nih.gov
Mitsunobu Reaction Applications in Quinoline Derivative Preparation
The Mitsunobu reaction is a versatile method in organic synthesis for converting primary and secondary alcohols into a range of functional groups, including esters, ethers, and nitrogen-containing compounds, typically with an inversion of stereochemistry. The reaction utilizes a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
While direct synthesis of the quinoline core via the Mitsunobu reaction is less common, its application is significant in the preparation of precursors and in the functionalization of existing quinoline scaffolds. A notable application involves the reaction of aromatic amines with phosphonium (B103445) ylides, generated through a Mitsunobu-type reaction, which can then undergo an aza-Wittig reaction and cyclization to form quinoline derivatives. researchgate.net This one-pot synthesis is advantageous due to its mild reaction conditions, short reaction times, and generally good yields. researchgate.net
The general mechanism involves the activation of an alcohol by the phosphine-azodicarboxylate adduct, forming a good leaving group that is subsequently displaced by a nucleophile in an SN2 fashion. acs.org For the synthesis of nitrogen-containing heterocycles, nitrogen nucleophiles like imides, hydroxamates, or hydrazoic acid are employed. acs.org The pKa of the nucleophile is a critical factor; it should generally be 15 or lower to effectively participate in the reaction. acs.org
A convenient procedure for preparing variously substituted quinolines is based on the Mitsunobu reaction of aromatic amines with phosphonium ylides. tandfonline.com This can be followed by a one-pot aza-Wittig reaction with substituted aldehydes and subsequent cyclization under basic conditions to yield quinolone derivatives. tandfonline.com
Minisci Alkylation Methodologies Utilizing Quinoline N-Oxide Cores
The Minisci reaction is a powerful tool for the direct C-H functionalization of electron-deficient aromatic compounds, such as quinolines. prepchem.com This radical substitution reaction allows for the introduction of alkyl groups, a transformation not achievable through Friedel-Crafts chemistry. researchgate.net A key variation involves the use of quinoline N-oxides, which exhibit enhanced reactivity and regioselectivity compared to their parent quinolines. nih.gov
Visible-light photoredox catalysis has emerged as a mild and efficient way to conduct Minisci-type reactions. nih.govvulcanchem.com In one approach, heterocyclic N-oxides can be alkylated using N-hydroxyphthalimide (NHP) esters as radical precursors under blue LED light, with Eosin Y as a photocatalyst. nih.gov This method is compatible with a wide range of primary, secondary, and tertiary radicals. nih.gov
Another advancement is the development of a photoactive ester based on a quinoline N-oxide core that, upon irradiation, generates a strong oxidant in its excited state. This enables a photochemical Minisci alkylation, providing access to various radical intermediates. organic-chemistry.org Quinoline N-oxide itself has been shown to undergo tert-butylation in a 76% yield, resulting in a mixture of regioisomers. vulcanchem.com The use of quinoline N-oxide derivatives with various substituents has also been demonstrated, although yields can be affected by the nature of the substituent. vulcanchem.com These modern Minisci reactions often offer redox-neutral conditions and avoid the need for harsh stoichiometric oxidants. nih.govvulcanchem.com
Table 1: Examples of Minisci Alkylation of Quinoline Derivatives
| Heterocycle | Radical Source | Catalyst/Conditions | Product(s) | Yield | Reference |
| Quinoline N-oxide | Pivalic anhydride | Visible light | 2-tert-butylquinoline (B15366439) N-oxide, 4-tert-butylquinoline N-oxide | 76% (4:3 mixture) | vulcanchem.com |
| Lepidine N-oxide | Pivalic anhydride | Visible light | tert-butylated lepidine N-oxide | Lower yields | vulcanchem.com |
| Pyridine N-oxide | N-hydroxyphthalimide esters | Eosin Y, blue LED | Alkylated pyridine N-oxides | Moderate to excellent | nih.gov |
| Quinoline | Pivalic acid | AgNO₃, (NH₄)₂S₂O₄, H₂SO₄ | 2-tert-butylpyridine (analogous) | Not specified | researchgate.net |
Pfitzinger Reaction for the Synthesis of Quinoline Carboxylic Acid Scaffolds and Derivatives
The Pfitzinger reaction is a classic and reliable method for synthesizing substituted quinoline-4-carboxylic acids. The reaction involves the condensation of isatin or its derivatives with a carbonyl compound in the presence of a base. nih.govacs.org The base, typically potassium hydroxide, hydrolyzes the amide bond in isatin to form a keto-acid intermediate. nih.gov This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. nih.gov
This reaction is highly versatile for creating various quinoline carboxylic acid scaffolds, which are important precursors for many biologically active molecules. acs.orgijpsjournal.com However, traditional Pfitzinger conditions can be harsh and sometimes result in low yields, particularly with sterically hindered ketones. acs.orgchemrxiv.org Studies on steric hindrance have shown that while some bulky ketones react readily, others with substitution near the reactive methylene (B1212753) group can lead to low yields or reaction failure. chemrxiv.org
Modifications to the Pfitzinger reaction have been developed to improve its efficiency and scope. For instance, using N,N-dimethylenaminones and TMSCl allows for a one-step synthesis of quinoline-4-carboxylic esters under mild conditions. ontosight.ai This improved method is notable as the traditional Pfitzinger reaction does not directly produce esters. ontosight.ai
Synthesis of Specific Tert-butylquinoline Isomers and Their Precursors
The synthesis of specific isomers of tert-butylquinoline often requires tailored synthetic strategies.
2-tert-butylquinoline : This isomer can be synthesized in high yield (90%) through a one-pot reaction starting from o-nitrobenzaldehyde. researchgate.netrsc.org The process involves the reduction of the nitro group with iron powder and catalytic HCl, followed by in-situ condensation with 3,3-dimethyl-2-butanone (pinacolone) in the presence of potassium hydroxide. researchgate.netrsc.org Another method involves the reaction of 2-aminobenzyl alcohol with 3,3-dimethylbutan-2-ol using a manganese pincer catalyst, which was observed to produce small amounts of 2-tert-butylquinoline. nih.gov
6-tert-butylquinoline : This compound can be prepared by reacting quinoline with tert-butyl chloride in the presence of a suitable catalyst. ontosight.ai Another potential route is the Friedländer condensation of 2-aminobenzaldehyde (B1207257) with a tert-butyl ketone. vulcanchem.com
7-tert-butylquinoline : Information on the specific synthesis of 7-tert-butylquinoline is less commonly detailed in broad reviews, but it can be inferred that standard quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, using 3-tert-butylaniline as a starting material would lead to this isomer. A copper-promoted tandem reaction of azobenzenes and allyl bromides has also been mentioned in the context of this isomer. molaid.com
The synthesis of precursors is also critical. For instance, 6-Bromo-2-(tert-butyl)quinoline-4-carbonitrile can be synthesized from 2-(tert-butyl)quinoline through bromination, followed by the introduction of the carbonitrile group. smolecule.com
Methodological Advancements in Green Chemistry and Sustainable Synthesis Protocols for Quinoline Derivatives
In recent years, there has been a significant shift towards developing environmentally friendly or "green" synthetic methods for quinoline derivatives to address the drawbacks of classical methods, which often involve harsh conditions, hazardous solvents, and costly catalysts. acs.org
Key advancements in green quinoline synthesis include:
Use of Nanocatalysts : Nanoparticle-based catalysts, particularly magnetic nanoparticles (MNPs), have gained attention due to their high efficiency, reusability, and the ease of separation from the reaction mixture. nih.govnih.gov For example, Fe3O4-based nanocatalysts have been used for the Friedländer synthesis of polysubstituted quinolines under solvent-free conditions or in green solvents like ethanol (B145695). nih.gov These methods often result in high yields and excellent purity. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.com Protocols using water as a green solvent or solvent-free conditions under microwave heating have been developed for various quinoline syntheses. tandfonline.com
Use of Greener Solvents and Catalysts : Water is an ideal green solvent, and its use has been explored in several quinoline synthesis protocols, such as the p-TSA catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones. tandfonline.com Formic acid has also been highlighted as a renewable and biodegradable catalyst that can improve selectivity in quinoline synthesis. ijpsjournal.com
One-Pot, Multi-Component Reactions : These reactions are inherently more sustainable as they reduce the number of synthetic steps, minimize waste, and save energy. acs.org Many of the modern nanocatalyzed and microwave-assisted methods are designed as one-pot procedures. tandfonline.comnih.gov
Reaction Optimization Strategies for Enhanced Yields and Purity in this compound Preparation
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing byproducts. This is particularly relevant for the synthesis of specific isomers like this compound, where regioselectivity is a key challenge.
Strategies for reaction optimization often involve a systematic approach, such as Design of Experiments (DoE), which can model the effect of various factors (e.g., temperature, catalyst loading, reagent concentration) on the reaction outcome. nih.gov Even simpler One-Factor-at-a-Time (OFAT) methods are commonly used to find improved conditions. nih.gov
For quinoline synthesis, optimization may include:
Catalyst and Solvent Screening : The choice of catalyst and solvent is paramount. For instance, in the Friedländer synthesis using nanocatalysts, optimizing the catalyst loading and screening different solvents (e.g., ethanol vs. water) can significantly impact the yield. nih.gov
Temperature and Time : Reaction temperature and duration are critical variables. Optimization studies have shown that for certain nanocatalyzed reactions, a specific temperature (e.g., 60 °C) for a set time (e.g., 2 hours) provides the best results. nih.gov
Base/Acid Selection : In reactions like the Pfitzinger or those involving in-situ condensations, the choice and amount of base (e.g., KOH) or acid catalyst are crucial for both reaction progress and selectivity. researchgate.net
Computational and AI-driven Methods : Modern approaches are emerging that use machine learning algorithms to predict optimal reaction conditions, potentially accelerating the optimization process significantly. beilstein-journals.orgarxiv.org These models can analyze large datasets to suggest conditions for new reactions or fine-tune parameters to improve yield and selectivity. beilstein-journals.org
For example, in a one-pot synthesis of 2-tert-butylquinoline, the use of powdered KOH was a key parameter that led to a high yield of 90%. researchgate.net
Development of Scalable Synthesis Protocols for Research and Preparative Applications
The transition from a laboratory-scale reaction to a preparative or industrial-scale synthesis presents numerous challenges, including reaction control, purification, and cost-effectiveness. Developing scalable protocols is essential for the practical application of compounds like this compound in research and beyond.
Key considerations for scalable synthesis include:
Robust and High-Yielding Reactions : The chosen synthetic route must be reliable and provide consistently high yields. One-pot procedures are often favored for their operational simplicity. researchgate.net
Cost-Effective Reagents : For large-scale synthesis, the cost of starting materials, catalysts, and solvents becomes a major factor. The use of inexpensive reagents like iron powder and readily available ketones is advantageous. rsc.org
Purification Methods : Chromatography is often not feasible for large quantities. Therefore, developing protocols where the product can be purified by crystallization or extraction is highly desirable. researchgate.net
Flow Chemistry : Continuous flow synthesis offers significant advantages for scalability, including better temperature control, improved safety, and the potential for automation. A tandem photoisomerization-cyclization process for quinoline synthesis has been successfully implemented in a continuous flow setup, allowing for gram-scale production. ucd.ie
An efficient and scalable synthesis of a pharmacologically important intermediate, tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, highlights the importance of using inexpensive reagents (like KMnO4) in a key step to develop a cost-effective and kilogram-scalable process. researchgate.net
Influence of the Tert-butyl Substituent on Quinoline Ring Reactivity: Steric and Electronic Effects
The tert-butyl group, positioned at C-5 on the carbocyclic ring of quinoline, exerts a significant influence on the molecule's reactivity primarily through steric hindrance and secondarily through electronic effects.
Steric Effects: The most prominent characteristic of the tert-butyl group is its large size and three-dimensional bulk. chemicalbull.com This steric hindrance plays a crucial role in directing the course of chemical reactions. chemicalbull.com Positioned at C-5, it physically obstructs access to the neighboring C-4 and C-6 positions. This shielding can decrease the rate of reactions that would typically occur at these sites in unsubstituted quinoline and can redirect reagents to attack more accessible positions on the ring. For instance, the bulkiness of the tert-butyl group can provide kinetic stability to the molecule by sterically shielding potentially reactive sites. smolecule.com
Electronic Effects: The tert-butyl group is generally considered an electron-donating group (EDG) through an inductive effect (+I). This effect arises from the polarization of the sigma (σ) bonds between the carbon atoms of the alkyl group and the aromatic ring. By pushing electron density into the benzene portion of the quinoline ring, the tert-butyl group activates this ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the substituent. In the case of this compound, this would enhance reactivity at the C-6 (ortho) and C-8 (para) positions. However, the steric hindrance at C-6 often counteracts this electronic activation.
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Framework
The dual nature of the quinoline ring—a deactivated pyridine ring and a more activated benzene ring—results in distinct patterns of substitution. The 5-tert-butyl group adds another layer of control over these reactions.
In electrophilic aromatic substitution (EAS), the reaction generally occurs on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. The tert-butyl group at C-5, being an activating group, reinforces this preference. libretexts.org
The regioselectivity is governed by the stability of the intermediate carbocation (arenium ion) formed during the reaction. lkouniv.ac.in The electron-donating nature of the tert-butyl group stabilizes the positive charge in the arenium ion, particularly when the electrophile adds to positions ortho or para to it. libretexts.org
Attack at C-8 (para-position): This position is electronically favored due to the para-directing effect of the tert-butyl group. It is also sterically accessible, making it a highly probable site for electrophilic attack.
Attack at C-6 (ortho-position): While electronically activated by the tert-butyl group, this position is subject to significant steric hindrance, which can disfavor the approach of an electrophile. nih.gov
Attack at other positions: Attack at C-7 (meta-position) is less favored electronically. The pyridine ring is generally deactivated to EAS, so attack at positions C-2, C-3, and C-4 is unlikely under standard EAS conditions. organicchemistrytutor.com
Therefore, electrophilic substitution on this compound is expected to show high regioselectivity for the C-8 position.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position of Attack | Electronic Effect of t-Bu Group | Steric Effect of t-Bu Group | Predicted Outcome |
| C-8 (para) | Activating | Accessible | Major Product |
| C-6 (ortho) | Activating | Hindered | Minor or No Product |
| C-7 (meta) | Weakly Activating | Accessible | Minor or No Product |
| Pyridine Ring (C2, C3, C4) | Deactivated Ring | N/A | Very Unlikely |
Nucleophilic substitution reactions on quinoline typically occur on the electron-deficient pyridine ring, especially at the C-2 and C-4 positions. The presence of the 5-tert-butyl group on the adjacent benzene ring does not fundamentally change this preference but can influence the reaction through steric obstruction.
Attack at C-4: In many quinoline reactions, the C-4 position is a primary site for nucleophilic attack. The bulky 5-tert-butyl group can sterically hinder the approach of a nucleophile to the C-4 position, potentially slowing the reaction rate or diverting the nucleophile to the C-2 position.
Attack at C-2: The C-2 position is another electrophilic site susceptible to nucleophilic attack. It is further away from the 5-tert-butyl group and thus less affected by its steric bulk, making it a more likely target for nucleophiles in this compound compared to unsubstituted quinoline where C-4 attack might be competitive or favored.
Attack at C-6: Nucleophilic attack on the carbocyclic ring is rare unless it is activated by a suitable leaving group. The tert-butyl group at C-5 does not promote nucleophilic attack at C-6.
Attack at N-1 (Addition to Nitrogen): Organometallic reagents can initially coordinate or add to the quinoline nitrogen (N-1), which is a key step in certain mechanistic pathways. oup.com
The reaction of quinolines with potent organometallic nucleophiles, such as organolithium reagents, is a powerful method for C-C bond formation. These reactions often proceed through complex mechanisms involving intermediates. oup.com
Research on the reaction of quinolines with organolithium compounds has led to the proposal of an addition-rearrangement-elimination mechanism, which provides a more complete picture than a simple direct substitution. oup.com This pathway can be outlined as follows:
Initial Addition: The organometallic reagent (e.g., R-Li) does not attack the carbon skeleton directly. Instead, it adds to the C=N bond, with the lithium coordinating to the nitrogen and the R-group attacking the C-2 position. This forms a 1,2-dihydroquinoline (B8789712) intermediate. Alternatively, a 1,4-addition can occur, leading to a 1,4-dihydroquinoline (B1252258) intermediate. oup.com
Rearrangement: The initially formed dihydroquinoline intermediate can be unstable and may undergo rearrangement. For example, a group that added at one position might migrate to another.
Elimination (Aromatization): The final step involves the elimination of a hydride ion (or another leaving group) from the dihydroquinoline intermediate, which restores the aromaticity of the quinoline ring system and yields the final substituted product. youtube.com
The steric bulk of the 5-tert-butyl group would likely influence the initial addition step, potentially favoring addition at the less hindered C-2 position over the C-4 position.
The proposed mechanisms involving dihydroquinoline intermediates are supported by the successful isolation and characterization of these transient species. In reactions of quinolines with organolithium reagents, the intermediate lithium salts of dihydroquinolines can be trapped by quenching the reaction with an electrophile like ethyl chloroformate. oup.com
For example, the reaction of a quinoline with an organolithium reagent (RLi) at low temperature can produce a precipitate of the lithium dihydroquinolide. Adding ethyl chloroformate traps this intermediate as a stable N-ethoxycarbonyl-dihydroquinoline derivative. oup.com The structure of this trapped intermediate can then be confirmed using spectroscopic methods like NMR. Hydrolysis of this isolated intermediate often yields the same products as the direct reaction, providing strong evidence for its role in the reaction pathway. oup.com
For this compound, one could hypothesize the formation of intermediates such as 1-lithio-2-alkyl-5-tert-butyl-1,2-dihydroquinoline or 1-lithio-4-alkyl-5-tert-butyl-1,4-dihydroquinoline, which could be similarly trapped and characterized to elucidate the precise mechanistic pathway.
Reactions with Organometallic Reagents and Proposed Mechanistic Intermediates
Oxidation and Reduction Chemistry of this compound and Its Derivatives
The oxidation and reduction of the this compound scaffold are fundamental transformations that pave the way for a diverse array of functionalized derivatives. These reactions can be selectively directed to either the nitrogen-containing heterocyclic ring or the carbocyclic benzene ring, offering strategic avenues for complex molecule synthesis.
The oxidation of the nitrogen atom in the quinoline ring to form an N-oxide is a common and synthetically useful transformation. This is typically achieved using oxidizing agents such as 3-chloroperbenzoic acid (m-CPBA). thieme-connect.com The formation of the N-oxide significantly alters the electronic properties of the quinoline ring, activating it for various subsequent functionalization reactions. For instance, quinoline N-oxides are valuable precursors in the synthesis of more complex heterocyclic systems and can undergo reactions at positions that are otherwise unreactive in the parent quinoline. thieme-connect.comsioc-journal.cn
Mechanistically, the formation of quinoline N-oxide is believed to proceed through a nucleophilic attack of the nitrogen lone pair on the oxidant. researchgate.net The reactivity of the resulting N-oxide is multifaceted. It can, for example, be a precursor for C-H functionalization at the C8 position. acs.org Furthermore, quinoline N-oxides can undergo skeletal editing through a nitrogen-to-carbon single atom swap under basic conditions with a sulfoxide (B87167), leading to the formation of naphthalene (B1677914) derivatives. chinesechemsoc.org This process involves the deletion of the N–O motif, which escapes as a nitrite (B80452) anion (NO₂⁻), while a C–H motif from the sulfoxide is incorporated into the aromatic skeleton. chinesechemsoc.org
The reaction of quinoline N-oxide with N,N-diethylthiocarbamoyl chloride serves as an example of its reactivity, yielding S-2-quinolyl N,N-diethylthiocarbamate and O-3-quinolyl N,N-diethylthiocarbamate. clockss.org The presence of a base can further influence the reaction, leading to the formation of S-3- and S-8-quinolyl N,N-diethylthiocarbamates. clockss.org
| Reactant | Reagent(s) | Product(s) | Reference |
| This compound | m-CPBA | This compound N-oxide | thieme-connect.com |
| Quinoline N-oxide | N,N-diethylthiocarbamoyl chloride | S-2-quinolyl N,N-diethylthiocarbamate, O-3-quinolyl N,N-diethylthiocarbamate | clockss.org |
| Quinoline N-oxide | N,N-diethylthiocarbamoyl chloride, Base | S-3-quinolyl N,N-diethylthiocarbamate, S-8-quinolyl N,N-diethylthiocarbamate | clockss.org |
| Quinoline N-oxide | Sulfoxide, LiHMDS | Naphthalene derivatives | chinesechemsoc.org |
The hydrogenation of quinolines can be selectively controlled to reduce either the carbocyclic or the heterocyclic ring, leading to the formation of valuable saturated or partially saturated heterocyclic scaffolds.
The selective hydrogenation of the carbocyclic (benzene) ring of quinolines to yield 5,6,7,8-tetrahydroquinolines is a synthetically valuable transformation. This can be achieved using specific catalytic systems. For instance, hydrogenation in the presence of a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst has been shown to selectively reduce the carbocyclic ring. researchgate.netresearchgate.net This method is particularly effective for producing chiral 5,6,7,8-tetrahydroquinolines from 8-substituted quinolines with high enantiomeric ratios. researchgate.netresearchgate.net
The reaction conditions, particularly the acidity of the medium, play a crucial role in directing the selectivity of hydrogenation. Reduction of quinolines in strongly acidic media, such as neat trifluoroacetic acid (TFA) with a platinum oxide (PtO₂) catalyst, favors the formation of 5,6,7,8-tetrahydroquinolines. epdf.pub This approach has been successfully applied to the hydrogenation of amino-substituted quinolines, where the amino group is first protected as an acetamide. researchgate.net
| Substrate | Catalyst/Reagents | Product | Key Features | Reference |
| 8-Substituted Quinolines | Ru(η³-methallyl)₂(cod)–PhTRAP | Chiral 5,6,7,8-Tetrahydroquinolines | High enantioselectivity (up to 91:9 er) | researchgate.netresearchgate.net |
| Acetamido-substituted Quinolines | PtO₂ / neat TFA | Acetamido-substituted 5,6,7,8-Tetrahydroquinolines | Followed by hydrolysis to yield amino-substituted products | researchgate.net |
| 2-Methyl-8-isopropylquinoline | PtO₂ / H₂ in neat TFA | 5,6,7,8-Tetrahydro-2-methyl-8-isopropylquinoline | Quantitative yield | epdf.pub |
The more common outcome of quinoline hydrogenation is the reduction of the nitrogen-containing pyridine ring, leading to the formation of 1,2,3,4-tetrahydroquinolines. This transformation is typically favored under neutral or weakly acidic conditions. A variety of catalytic systems, including those based on manganese, can facilitate this selective reduction. For example, a manganese(I) PN³ pincer complex has been utilized for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.govacs.org This method is atom-efficient, producing water as the only byproduct. nih.govacs.org
Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, is another effective method for the selective reduction of the heterocyclic ring. nih.govliverpool.ac.uk Cobalt-catalyzed transfer hydrogenation of quinolines using formic acid under mild conditions has been reported. nih.gov
Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral quinoline derivatives, particularly 1,2,3,4-tetrahydroquinolines. rsc.org This method typically employs a chiral catalyst and a hydrogen donor, such as a formic acid/triethylamine azeotrope or isopropanol. dicp.ac.cnufmg.br Ruthenium(II) catalysts containing a tethered diamine ligand have been shown to be effective in the ATH of quinolines, yielding products with moderate to high enantiomeric excess (ee). dicp.ac.cn For instance, the reduction of 2-methylquinoline (B7769805) using a Ru(II) catalyst with a 4-carbon tether resulted in the formation of (R)-2-methyl-1,2,3,4-tetrahydroquinoline with a 43% ee. dicp.ac.cn
The development of Noyori-type catalysts, which are ruthenium(II) complexes with a chiral TsDPEN ligand and an arene, has been a significant breakthrough in ATH. ufmg.br These catalysts are highly efficient for the asymmetric reduction of a wide range of ketones and can also be applied to the reduction of the C=N bond in quinolines. ufmg.brkanto.co.jp The mechanism involves the formation of a ruthenium hydride intermediate which then transfers two hydrogen atoms to the substrate. ufmg.br
| Catalyst System | Hydrogen Donor | Substrate Type | Product Type | Key Features | Reference |
| Tethered Ru(II) catalysts | Formic acid/Triethylamine | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to 73% ee | dicp.ac.cn |
| Tethered Rh(III) catalysts | Formic acid/Triethylamine | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Up to 94% ee | dicp.ac.cn |
| Noyori-Ikariya catalysts (e.g., RuCl(S,S)-TsDPEN) | Formic acid/Triethylamine or Isopropanol/Base | Quinolines | Chiral 1,2,3,4-Tetrahydroquinolines | Highly efficient and enantioselective | ufmg.br |
Hydrogenation of Quinoline Ring Systems
Cycloaddition and Cyclization Reactivity in Complex Quinoline Derivatization
Cycloaddition and cyclization reactions are powerful tools for the construction of complex molecular architectures from quinoline precursors. These reactions allow for the formation of new rings fused to the quinoline core, leading to a wide variety of polycyclic and heterocyclic systems.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.org While the aromatic nature of the quinoline rings makes them less reactive as dienes or dienophiles, appropriately substituted quinolines can participate in such reactions. For instance, electron-deficient quinolines can act as dienophiles in polar Diels-Alder reactions. conicet.gov.ar
Another important class of reactions is dipolar cycloadditions, which provide access to five-membered heterocyclic rings. libretexts.org These reactions involve a 1,3-dipole reacting with a dipolarophile.
Palladium-catalyzed reactions that combine C-H functionalization with cyclization have emerged as an efficient strategy for synthesizing quinoline derivatives. rsc.org One such method involves the insertion of an aryl isocyanide followed by an intramolecular [4+1] cyclization, which streamlines the synthesis from simple starting materials. rsc.org
Visible-light-induced oxidative cyclization of aromatic enamines offers a pathway to quinoline derivatives. acs.org This method often involves the formation of a radical intermediate that undergoes cyclization.
Furthermore, multicomponent reactions (MCRs) provide a highly efficient means to construct complex quinoline derivatives in a single step from multiple starting materials. researchgate.net The Povarov reaction, for example, is a well-known MCR for the synthesis of tetrahydroquinolines. researchgate.net
| Reaction Type | Key Reagents/Catalysts | Product Type | Key Features | Reference |
| [4+1] Cyclization | Palladium catalyst, Aryl isocyanide | Quinoline derivatives | Integrates C-H functionalization and cyclization | rsc.org |
| Oxidative Cyclization | Visible light, Photocatalyst | 4-Carbonyl-quinolines | Proceeds via radical intermediates | acs.org |
| Multicomponent Reactions (e.g., Povarov) | Various catalysts | Diverse quinoline scaffolds | High atom economy and structural diversity | researchgate.net |
| [5+2+1] Cycloaddition | Rh(I) catalyst, CO | Bicyclic cyclooctenones | Computationally designed, efficient for 8-membered rings | pku.edu.cn |
Radical Chemistry and Photoinduced Processes Involving Quinoline Scaffolds
The quinoline scaffold, an electron-deficient N-heteroarene, is a prominent participant in radical chemistry and photoinduced transformations. nih.gov The presence of the nitrogen atom significantly influences the electronic distribution within the aromatic system, making it susceptible to radical attack, particularly in acidic media where protonation of the nitrogen enhances its electron-accepting properties. The introduction of a tert-butyl group at the 5-position, as in this compound, introduces steric and electronic effects that modulate this inherent reactivity. The bulky tert-butyl group can sterically hinder reactions at adjacent positions, while its electron-donating nature can influence the regioselectivity of radical additions.
Visible-light photoredox catalysis has become a powerful tool for generating radical species under mild conditions, enabling various transformations of the quinoline core. dntb.gov.uaresearchgate.net These methods often employ photocatalysts, such as iridium or ruthenium complexes, that, upon light absorption, can initiate single-electron transfer (SET) processes with suitable precursors to generate radicals. researchgate.netrsc.org
A cornerstone of radical chemistry involving quinolines is the Minisci reaction, which describes the acid-promoted reaction of nucleophilic carbon-centered radicals with protonated N-heteroarenes. nih.gov Recent advancements have led to photochemical Minisci-type reactions that avoid harsh oxidants by using photo-induced processes. nih.govrsc.org For example, the generation of acyl radicals from 4-acyl-1,4-dihydropyridines under blue light irradiation allows for the direct hydroxyalkylation of quinolines. nih.gov In these processes, the regioselectivity of the radical attack is a critical aspect. For the quinoline ring, radical addition typically occurs at the C2 and C4 positions, which are electronically most deficient. The presence of a bulky substituent at C5 would be expected to sterically disfavor attack at the C4 position, potentially leading to higher selectivity for the C2 position.
Mechanistic studies reveal that photoexcitation of quinoline derivatives can lead to various reaction pathways. Upon absorption of light, the quinoline molecule is promoted to a singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a triplet excited state (T₁). oup.comnih.gov Hydrogen abstraction from solvents by the ring nitrogen in the excited state is a common mechanistic step, leading to radical-pair intermediates that can subsequently react to form products. oup.com For instance, the irradiation of ethyl quinolinecarboxylates in alcohols results in the formation of hydroxyalkylated products through a proposed mechanism involving hydrogen abstraction from the solvent by the ring nitrogen in the S₁ state. oup.com
Another significant photoinduced process is dearomatization. Photoinduced single-electron reduction of quinolines can trigger dearomative dimerization or even skeletal rearrangements to form other heterocyclic systems like indoles. chemrxiv.org Furthermore, visible-light-driven dearomative triple elementalization (carbo-sila-boration) of quinolines has been achieved through the selective photoexcitation of borate (B1201080) complexes, which generates a silyl (B83357) radical via homolysis of a Si-B bond. nih.gov
The generation of specific radicals for addition to the quinoline scaffold can be precisely controlled. For example, the tert-butyl radical (C(CH₃)₃•) can be generated from various precursors and used in tert-butylation reactions. umich.edunih.gov A study on the photochemical tert-butylation of quinoline N-oxide using pivaloyl chloride and an iridium photocatalyst provides insight into the efficiency of such processes. The reaction yielded a mixture of 2-tert-butylquinoline and 4-tert-butylquinoline, demonstrating the competing radical attack at the C2 and C4 positions. umich.edu
Table 1: Examples of Radical and Photoinduced Reactions on the Quinoline Scaffold
| Reaction Type | Quinoline Derivative | Radical Source / Reagents | Conditions | Key Findings / Products | Yield | Reference |
|---|---|---|---|---|---|---|
| Photochemical Hydroxyalkylation | Quinoline | 4-Acyl-1,4-dihydropyridines | Visible light (blue), oxidant-free | Hydroxyalkylated quinolines; divergence from classical Minisci pathway. | Not specified | nih.gov |
| Photochemical Alkylation | Ethyl 4-quinolinecarboxylate | Alcohols (e.g., Methanol, Ethanol), Cyclohexane | UV irradiation | Yielded ethyl 2-hydroxyalkyl- or 2-cyclohexyl-4-quinolinecarboxylates via H-abstraction by excited ring nitrogen. | Good | oup.com |
| Minisci-type Alkylation | Quinolines | Ethers (e.g., THF) | Ir-photocatalyst, visible light, KBr | Generates an alkyl radical from the ether via a bromine radical intermediate for addition to C2 of quinoline. | 30-91% | rsc.org |
| Photochemical Tert-butylation | Quinoline N-oxide | Pivaloyl chloride | [Ir(ppy)₂(dtbbpy)]PF₆, 436 nm light, 35 °C, MeCN | Formation of 2-tert-butylquinoline and 4-tert-butylquinoline in a 3:4 ratio. Quantum yield (Φ) was calculated. | 26% | umich.edu |
| Dearomative Dimerization/Rearrangement | 4-Arylquinolines | Polysulfide anion photocatalysis | Visible light | Single-electron reduction triggers dimerization or skeletal rearrangement to 3-(arylmethyl)indoles. | Not specified | chemrxiv.org |
These examples underscore the versatility of the quinoline scaffold in radical and photochemical reactions. The reaction pathways are sensitive to the substituents on the quinoline ring, the nature of the radical species, and the reaction conditions, including the choice of solvent and photocatalyst. nih.govoup.com For this compound, while specific data is scarce, the general principles suggest that its radical chemistry would be dominated by additions at the C2, C4, and possibly C8 positions, with the steric bulk of the tert-butyl group influencing the regiochemical outcome, likely favoring positions distal to C5.
Advanced Spectroscopic and Structural Characterization of 5 Tert Butylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. For 5-Tert-butylquinoline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Scalar Coupling Constants
The ¹H NMR spectrum of a substituted quinoline (B57606) provides essential information about the arrangement of protons on the aromatic rings. In a related compound, 6-(tert-Butyl)-4-phenylquinoline, the aromatic protons of the quinoline core resonate in the downfield region, typically between δ 7.0 and 9.0 ppm. rsc.org The proton at position 2 of the quinoline ring is often the most deshielded due to its proximity to the nitrogen atom, appearing as a doublet. The protons on the carbocyclic ring (positions 6, 7, and 8) exhibit chemical shifts and coupling patterns dependent on their substitution.
The tert-butyl group protons characteristically appear as a sharp singlet in the upfield region of the spectrum, typically around δ 1.3-1.5 ppm, due to the nine equivalent protons. rsc.org The integration of this signal corresponds to nine protons, confirming the presence of the tert-butyl group.
Scalar coupling constants (J-values) are crucial for determining the connectivity of protons. For instance, ortho-coupled protons on the quinoline ring typically show coupling constants in the range of 7–9 Hz, while meta coupling is smaller (2–3 Hz), and para coupling is often negligible.
Interactive Data Table: Representative ¹H NMR Chemical Shifts for a Tert-butylquinoline Derivative
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.8 | d | ~4.4 |
| H-8 | ~8.1 | d | ~8.9 |
| H-7 | ~7.8 | dd | ~8.9, 2.2 |
| H-6 | ~7.9 | d | ~2.2 |
| H-3 | ~7.3 | d | ~4.4 |
| tert-butyl | ~1.3 | s | N/A |
Note: Data is based on the closely related isomer 6-tert-butyl-4-phenylquinoline and serves as a representative example. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For a tert-butyl substituted quinoline, the spectrum will show signals for the nine carbons of the quinoline core and the carbons of the tert-butyl group. The aromatic carbons typically resonate between δ 120 and 150 ppm. rsc.org The quaternary carbon of the tert-butyl group appears around δ 35 ppm, and the methyl carbons are observed further upfield, around δ 31 ppm. rsc.org Quaternary carbons, those without attached protons, generally show weaker signals in a standard broadband-decoupled ¹³C NMR spectrum.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Tert-butylquinoline Derivative
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | ~149 |
| C-8a | ~148 |
| C-4 | ~147 |
| C-5 | ~128 |
| C-6 | ~149 |
| C-7 | ~126 |
| C-8 | ~121 |
| C-4a | ~129 |
| C-3 | ~121 |
| C(CH₃)₃ | ~35 |
| C(CH₃)₃ | ~31 |
Note: Data is based on the closely related isomer 6-tert-butyl-4-phenylquinoline and serves as a representative example. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For a related compound, 4-(4-(tert-Butyl)phenyl)-6-methoxyquinoline, the calculated mass for the protonated molecule [M+H]⁺ (C₂₀H₂₂NO) was 292.1701, and the found mass was 292.1705, confirming the elemental composition. rsc.org This level of accuracy is essential for confirming the identity of a newly synthesized compound or an unknown analyte.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ion Characterization and Mechanistic Probes
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, such as quinoline derivatives. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, in positive ion mode. The fragmentation of this ion can be induced by collision-induced dissociation (CID) within the mass spectrometer.
The fragmentation pattern provides valuable structural information. For tert-butyl substituted compounds, a common fragmentation pathway involves the loss of a tert-butyl group as a stable tert-butyl cation or the neutral loss of isobutylene (B52900) (C₄H₈). The study of fragmentation pathways in tert-butoxycarbonyl (t-Boc) substituted drug precursors under ESI-CID conditions shows that product ions are primarily formed by the loss of C₄H₈ followed by the loss of CO₂. researchgate.net This knowledge of characteristic fragmentation helps in identifying the presence and location of the tert-butyl substituent on the quinoline core.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its two main structural components: the aromatic quinoline ring system and the aliphatic tert-butyl group.
The quinoline portion of the molecule exhibits several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the aromatic rings (C=C stretch) give rise to a set of medium to strong bands in the 1600-1400 cm⁻¹ range. Furthermore, the C-H out-of-plane bending vibrations ("oop") are found in the 900-675 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
The tert-butyl group introduces characteristic aliphatic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations appear in the 3000-2850 cm⁻¹ region, distinctly separate from the aromatic C-H stretches. The presence of the tert-butyl group is often confirmed by characteristic C-H bending vibrations, including a symmetric bend (umbrella mode) around 1365 cm⁻¹ and an asymmetric bend near 1395 cm⁻¹.
While a specific experimental spectrum for this compound is not widely published in readily accessible literature, the expected absorption regions based on its functional groups are well-established.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | tert-Butyl Group | 3000 - 2850 | Medium to Strong |
| Aromatic C=C Stretch | Quinoline Ring | 1600 - 1400 | Medium to Strong |
| Aliphatic C-H Bend (asymmetric) | tert-Butyl Group | ~1395 | Medium |
| Aliphatic C-H Bend (symmetric) | tert-Butyl Group | ~1365 | Medium |
| Aromatic C-H Out-of-Plane Bend | Quinoline Ring | 900 - 675 | Medium to Strong |
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Structure and Transition Elucidation
Ultraviolet-Visible (UV/Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The chromophore in this compound is the quinoline ring system, which contains a conjugated system of π-electrons.
The UV/Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govnih.gov The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high-intensity (high molar absorptivity, ε). The n → π* transition involves the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* antibonding orbital. These transitions are typically of much lower intensity than π → π* transitions.
For aromatic systems like quinoline, several π → π* transitions are often observed, sometimes referred to as E-bands (ethylenic) and B-bands (benzenoid). The tert-butyl group attached at the 5-position is an alkyl group and acts as an auxochrome. However, as an alkyl group, its electronic effect on the quinoline chromophore is minimal, primarily causing slight shifts in the absorption maxima (λmax) and molar absorptivity values compared to the parent quinoline molecule, rather than fundamentally altering the nature of the electronic transitions. Specific experimental λmax values for this compound are not consistently reported in surveyed literature, but the transitions are expected to fall within the typical range for alkyl-substituted quinolines.
| Electronic Transition | Orbitals Involved | Expected Characteristics |
|---|---|---|
| π → π* (B-band) | π (bonding) → π* (antibonding) | Longer wavelength, moderate intensity |
| π → π* (E-band) | π (bonding) → π* (antibonding) | Shorter wavelength, high intensity |
| n → π | n (non-bonding) → π (antibonding) | Longest wavelength, low intensity |
Elemental Compositional Analysis for Purity and Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to verify the compound's elemental composition and assess its purity.
The molecular formula for this compound is C₁₃H₁₅N. scentspiracy.comchemspider.comresearchgate.nettandfonline.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be precisely calculated. For a synthesized sample of this compound, the experimentally determined percentages of C, H, and N should align closely with these theoretical values, typically within a ±0.4% margin, to confirm the correct empirical formula and high purity of the sample.
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Theoretical Mass % |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 84.28% |
| Hydrogen | H | 1.008 | 15 | 15.120 | 8.16% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |
| Total | C₁₃H₁₅N | - | 29 | 185.270 | 100.00% |
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination (as applicable to specific derivatives or complexes)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides exact data on bond lengths, bond angles, and crystal packing. As of the latest literature surveys, a single-crystal X-ray diffraction structure for the parent compound this compound has not been reported.
However, crystallographic data for derivatives containing the this compound moiety provide valuable insight into the molecular architecture. For instance, the structure of 5-tert-Butyl-8-methyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one , a more complex derivative, has been elucidated. rambabudandela.com This analysis revealed detailed structural information, including the fact that the compound crystallizes in the orthorhombic Pbcn space group with two distinct conformers present in the asymmetric unit. rambabudandela.com Such studies allow for the precise measurement of the geometry of the quinoline ring system and the conformation of the tert-butyl group, confirming its spatial orientation relative to the aromatic plane. This type of analysis is indispensable for understanding intermolecular interactions, such as hydrogen bonding and crystal packing forces, which govern the solid-state properties of the material. rambabudandela.com
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 18.1717(10) |
| b (Å) | 12.7937(7) |
| c (Å) | 23.5041(13) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5464.3(5) |
Computational and Theoretical Investigations of 5 Tert Butylquinoline
Quantum Chemical Calculations for Mechanistic and Electronic Studies
Quantum chemical calculations are fundamental in elucidating the intricate details of molecular behavior at the electronic level. For quinoline (B57606) and its derivatives, these methods are instrumental in understanding reaction mechanisms, predicting electronic properties, and explaining spectroscopic data.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org It provides valuable information about structural parameters, orbital interactions, and vibrational frequencies. scirp.org For the parent compound, quinoline, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to determine its electronic properties. scirp.org
Studies on various substituted quinoline derivatives utilize DFT to calculate properties such as dipole moments, HOMO-LUMO energy gaps, and molecular electrostatic potential maps. nih.gov The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO-LUMO energy gap reflects the chemical activity of a molecule; a smaller gap suggests higher reactivity. scirp.org For quinoline, the calculated HOMO-LUMO energy gap is approximately -4.83 eV. scirp.org
DFT is also employed to analyze the electronic aspects of quinoline derivatives, including natural population charges and reactivity descriptors derived from HOMO and LUMO energies. researchgate.net These calculations help in understanding how substituents, such as the tert-butyl group at the 5-position, would modulate the electronic properties and reactivity of the quinoline core. For instance, the molecular electrostatic potential (ESP) of quinoline shows that the C-H bonds are positively charged, making them susceptible to nucleophilic reactions. acs.org While specific DFT studies on the reaction energetics of 5-tert-butylquinoline are not prevalent in the reviewed literature, the established methodologies for other quinoline derivatives provide a robust framework for such future investigations. rsc.orgnih.gov
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| HOMO Energy | -6.646 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |
| LUMO Energy | -1.816 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |
| HOMO-LUMO Energy Gap | -4.83 eV | DFT (B3LYP)/6-31+G(d,p) | scirp.org |
| Dipole Moment | 2.004 D | DFT (B3LYP)/6-31+G(d,p) | scirp.org |
Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms. It involves locating the transition state (the highest energy point along the reaction coordinate) and characterizing its structure and energy. This information is vital for determining the feasibility and kinetics of a chemical reaction.
For the quinoline scaffold, DFT calculations have been used to model the transition state structure to probe reaction mechanisms. nih.gov For example, in the oxidative hydroxylation of quinoline by the enzyme Quinoline 2-oxidoreductase, a transition state structure was identified and confirmed by the presence of a single imaginary negative frequency. nih.gov This analysis provided insights into a concerted reaction mechanism involving hydride transfer. nih.gov
While specific studies on the transition state analysis for reactions involving this compound were not identified in the surveyed literature, the methodologies applied to the parent quinoline molecule are directly applicable. Such studies would involve mapping the potential energy surface for a given reaction, identifying stationary points (reactants, products, intermediates, and transition states), and calculating activation energies to elucidate the most favorable reaction pathway.
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. This interaction can facilitate transitions between different spin states (intersystem crossing) and plays a significant role in the photophysical properties of molecules, particularly nitrogen heterocycles. aip.org
In molecules like quinoline, where the lowest singlet and triplet states are of a (π, π) nature, SOC can enhance the efficiency of intersystem crossing compared to their parent hydrocarbon counterparts like naphthalene (B1677914). aip.org This is suggested to be due to an efficient S1(π, π) → T2(n, π) → T1(π, π) radiationless process. aip.org The presence of the nitrogen heteroatom introduces (n, π) states that can mediate the transition between singlet and triplet (π, π) states, thereby influencing fluorescence and phosphorescence quantum yields. aip.org
Although direct computational studies quantifying spin-orbit coupling in this compound are scarce, the principles derived from studies on quinoline and other nitrogen heterocycles are applicable. aip.orgnih.gov The tert-butyl group is not expected to significantly alter the fundamental spin-orbit coupling mechanisms inherent to the quinoline core, although it may subtly influence the energies of the involved electronic states.
In Silico Modeling for Predicting Chemical Reactivity and Molecular Properties
In silico modeling encompasses a range of computational techniques used to predict the properties of molecules, including their reactivity and biological activity. For quinoline derivatives, these methods are valuable for virtual screening and designing new compounds with desired characteristics.
One such method is the Prediction of Activity Spectra for Substances (PASS), which predicts the probability of a compound exhibiting certain biological activities. researchgate.net This approach has been applied to newly synthesized quinoline derivatives to forecast their potential as antibacterial agents. researchgate.net Another widely used technique is the Quantitative Structure-Activity Relationship (QSAR), which develops mathematical models to correlate the chemical structure of compounds with their biological activity or other properties. nih.govmdpi.com For a series of 4-(2-fluorophenoxy) quinoline derivatives, a robust QSAR model was developed to predict their c-MET kinase inhibition potential, revealing that mass, electronegativity, and partial charges influence activity. nih.gov
Furthermore, in silico tools are used to predict the toxicity profiles of quinoline derivatives. nih.govpandawainstitute.com By evaluating structural alerts and predicting values such as the Lowest Observed Adverse Effect Level (LOAEL), researchers can prioritize compounds that are likely to be both active and relatively safe for further development. nih.gov These predictive models are essential for reducing the time and cost associated with experimental screening. pandawainstitute.com
Computational Insights into Ligand Performance and Catalyst Design Principles
The quinoline scaffold is a key component in the design of ligands for transition metal catalysis. Computational methods provide invaluable insights into ligand performance and help establish principles for rational catalyst design.
Quinoline-based compounds can serve as photoactive ligands in metallaphotoredox catalysis, a strategy that merges transition metal catalysis with photocatalysis to enable novel chemical transformations under mild conditions. acs.org Computational modeling, particularly DFT, can be used to understand the electronic properties of these quinoline-based ligands, such as their redox potentials and excited-state behavior, which are critical for their function as photosensitizers.
Energy decomposition analysis (EDA) is a computational tool that has been used to unravel the performance differences between catalysts, for example, by comparing palladium and nickel in C(sp³)–H functionalization reactions that use 8-aminoquinoline (B160924) as a directing group. acs.org Such analyses show that factors like the electrophilicity of the metal-containing fragment are key to the catalyst's activity. acs.org These computational insights guide the design of new ligands and catalysts with improved efficiency and selectivity.
Molecular Docking and Dynamics Simulations for Mechanistic Understanding of Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between small molecules like this compound and biological macromolecules, such as proteins and DNA. These methods provide detailed mechanistic insights at an atomic level.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of binding modes and the calculation of binding affinities (docking scores). nih.gov Numerous studies have employed docking to explore the interactions of quinoline derivatives with various biological targets. For example, docking studies have shown that quinoline derivatives can bind to the active site of enzymes like EGFR kinase, HIV reverse transcriptase, and BCR-ABL1 tyrosine kinase. nih.govnih.govscielo.br These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for binding. nih.gov For instance, the quinoline nitrogen frequently forms a hydrogen bond with key residues in the hinge region of kinases. nih.govmdpi.com
MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the docked pose and the flexibility of the protein. mdpi.com Simulations have been used to confirm the stability of interactions between quinoline-3-carboxamide (B1254982) derivatives and various kinases, showing that key binding site residues maintain their interactions with the ligand throughout the simulation. mdpi.com These computational approaches are instrumental in the rational design of new, more potent and selective inhibitors based on the quinoline scaffold. mdpi.com
| Quinoline Derivative Class | Biological Target | Docking Score (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Substituted quinolines (Compound 4f) | EGFR | Not specified | Strong interactions with key amino acids | nih.gov |
| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Hydrogen bonds with Met318 and Glu286; π interactions | scielo.br |
| Substituted Quinoline (Compound 4) | HIV Reverse Transcriptase (4I2P) | -10.67 | High affinity towards the protein | nih.gov |
| Quinoline-3-Carboxamides (Compound 6f) | ATM Kinase | Not specified | π-π stacking with tyrosine or tryptophan | mdpi.com |
| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | -9.0 to -10.3 | Intercalation between DNA ends; π-type interactions | mdpi.com |
| 7-ethyl-10-hydroxycamptothecin derivatives | BRD4 | -6.6 to -8.0 | Not specified | mdpi.com |
| 7-ethyl-10-hydroxycamptothecin derivatives | ABCG2 | -8.0 to -10.0 | π-π interactions with PHE439, MET549, VAL546 | mdpi.com |
Applications of 5 Tert Butylquinoline As a Ligand and Catalyst in Synthetic Chemistry
Design and Synthesis of 5-Tert-butylquinoline-Derived Ligands
The strategic placement of a tert-butyl group on the quinoline (B57606) moiety is a key design element. This bulky group can create a specific chiral pocket around the metal center, enhancing stereochemical control during the catalytic cycle. The synthesis of these specialized ligands often involves multi-step procedures starting from commercially available precursors.
Pyridinooxazoline (PyOx) Scaffolds: The Pyridinooxazoline (PyOx) framework is a prominent class of bidentate dinitrogen ligands used in asymmetric catalysis. The synthesis of a PyOx ligand derived from this compound would typically follow a procedure analogous to the synthesis of other PyOx ligands. A common route involves the amidation of a chiral amino alcohol, such as (S)-tert-leucinol, with a carboxylic acid derivative of this compound (this compound-2-carboxylic acid). The subsequent cyclization of the resulting amide alcohol would yield the desired 5-tert-butylquinolyl-oxazoline ligand. This synthetic strategy is efficient and allows for the preparation of the ligand on a multi-gram scale. nih.gov
Bisquinolyldiamine Scaffolds: Bisquinolyldiamine ligands are another important class of chiral ligands, particularly effective in iron-catalyzed reactions. The synthesis of a this compound-derived bisquinolyldiamine ligand would involve the coupling of two this compound units to a chiral diamine backbone, such as (1R,2R)-cyclohexane-1,2-diamine. This creates a tetradentate ligand capable of forming a stable complex with a metal ion, providing a well-defined chiral environment for asymmetric transformations. researchgate.net
Bidentate dinitrogen ligands, which feature two nitrogen atoms for coordination to a metal center, are crucial in asymmetric catalysis. The this compound moiety can be incorporated into various bidentate ligand designs to modulate their catalytic performance. The development of these ligands focuses on creating a rigid and sterically defined pocket around the metal. The rigidity of the ligand backbone is a critical factor in achieving high enantioselectivity, as it restricts the conformational flexibility of the catalyst-substrate complex. The bulky 5-tert-butyl group contributes significantly to the steric environment, which can lead to improved enantiomeric excesses in catalyzed reactions.
Metal-Catalyzed Reactions Employing this compound Ligands
Ligands derived from this compound have potential applications in a range of metal-catalyzed asymmetric reactions, owing to their unique steric and electronic properties.
Palladium catalysis is a cornerstone of modern organic synthesis, and chiral ligands are essential for achieving high enantioselectivity. P,N-type bidentate ligands, which contain both a phosphorus and a nitrogen donor atom, are particularly effective in many palladium-catalyzed asymmetric reactions, such as allylic substitutions. A ligand incorporating the this compound scaffold would provide the nitrogen donor. The steric bulk of the tert-butyl group would be expected to influence the geometry of the palladium complex, thereby controlling the facial selectivity of nucleophilic attack. In asymmetric allylic alkylations, for example, such ligands can lead to the formation of C-C, C-N, and C-O bonds with high enantioselectivity. rsc.org
Table 1: Potential Applications of this compound Ligands in Palladium-Catalyzed Asymmetric Reactions
| Reaction Type | Substrate Example | Nucleophile | Expected Outcome |
| Allylic Alkylation | 1,3-Diphenylallyl acetate | Dimethyl malonate | Enantioenriched C-C bond formation |
| Allylic Amination | 1,3-Diphenylallyl acetate | Benzylamine | Enantioenriched C-N bond formation |
| Allylic Etherification | 1,3-Diphenylallyl acetate | Phenol | Enantioenriched C-O bond formation |
Asymmetric hydrogenation of heteroaromatic compounds is a powerful method for synthesizing chiral heterocyclic molecules. Ruthenium catalysts bearing chiral phosphine ligands have shown remarkable success in the hydrogenation of quinolines and other heterocycles. rsc.orgclockss.org While specific examples using this compound-derived ligands are not prevalent in the literature, the principles of ligand design suggest they could be effective. The electronic properties of the this compound ring would influence the electron density at the ruthenium center, affecting its catalytic activity. The steric hindrance provided by the tert-butyl group would play a crucial role in differentiating between the enantiotopic faces of the substrate as it coordinates to the metal. For instance, in the hydrogenation of 2-substituted quinolines to form chiral 1,2,3,4-tetrahydroquinolines, a this compound-based ligand could enhance enantioselectivity by creating a more discriminating chiral environment.
Table 2: Representative Substrates for Ruthenium-Catalyzed Asymmetric Hydrogenation
| Substrate Class | Example Substrate | Product Type |
| Quinolines | 2-Methylquinoline (B7769805) | Chiral Tetrahydroquinoline |
| Pyrroles | N-Boc-2,5-dimethylpyrrole | Chiral Pyrrolidine |
| Indoles | N-Boc-2-phenylindole | Chiral Indoline |
Iron, being an abundant and environmentally benign metal, is an attractive choice for catalysis. Chiral ligands are key to unlocking the potential of iron in asymmetric synthesis. Bisquinolyldiamine ligands have been successfully employed in iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols to produce enantioenriched 1,1'-bi-2-naphthol (BINOL) derivatives. researchgate.net An iron complex of a this compound-derived bisquinolyldiamine ligand could be expected to show enhanced enantioselectivity in such reactions. The tert-butyl groups would likely create a more confined chiral pocket, forcing the substrates to adopt a specific orientation during the coupling process, leading to higher enantiomeric ratios. The reaction typically proceeds with good yields and moderate to high enantioselectivities. researchgate.net
Table 3: Iron-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols
| Ligand Type | Catalyst System | Substrate | Product | Enantiomeric Ratio (er) |
| Bisquinolyldiamine | Fe(ClO4)2 / Ligand | 2-Naphthol | (S)-BINOL | up to 81:19 |
Manganese-Catalyzed Reactions via Borrowing Hydrogen Methodology
The borrowing hydrogen (BH) methodology is an atom-economical and environmentally benign strategy for the formation of C-C and C-N bonds, where alcohols are used as alkylating agents with the liberation of water as the only byproduct. acs.orgnih.gov This process typically involves the temporary oxidation of an alcohol to a carbonyl compound by a metal catalyst, followed by a condensation reaction and subsequent reduction of the intermediate by the catalyst, which had borrowed the hydrogen. nih.gov
Manganese-based catalysts have emerged as effective and sustainable alternatives to precious metal catalysts for BH reactions. nih.gov Pincer-type manganese complexes, in particular, have demonstrated high activity in the N-alkylation of amines and the synthesis of heterocyclic compounds like quinolines and tetrahydroquinolines. acs.orgnih.govacs.org
In the context of synthesizing substituted quinolines, studies have shown that a manganese(I) PN³ pincer complex can effectively catalyze the reaction between 2-aminobenzyl alcohols and secondary alcohols. acs.orgnih.govacs.org The reaction conditions, particularly the choice of base and temperature, can selectively yield either quinolines or their reduced counterparts, 1,2,3,4-tetrahydroquinolines. acs.org For instance, using KOtBu as a base at 140 °C favors the formation of the quinoline, while a combination of KH and KOH at a lower temperature of 120 °C leads to the tetrahydroquinoline. acs.org
The steric properties of the alcohol reactant can significantly influence the outcome of these reactions. Research has shown that when a sterically demanding alcohol like 3,3-dimethylbutan-2-ol is used, the formation of the corresponding tetrahydroquinoline is not observed. Instead, small amounts of 2-(tert-butyl)quinoline are formed as the sole product. acs.orgacs.org This highlights the impact of bulky substituents on the reaction pathway, suggesting that the steric hindrance from the tert-butyl group can direct the reaction towards the formation of the aromatic quinoline product over its hydrogenated derivative. While this research focused on the formation of a 2-tert-butylquinoline (B15366439), it provides insight into how a bulky tert-butyl group on the reacting species can influence the final product in manganese-catalyzed borrowing hydrogen reactions.
Table 1: Influence of Reactant Sterics on Manganese-Catalyzed Quinolines Synthesis
| Secondary Alcohol | Product(s) | Observations |
|---|---|---|
| 1-Phenylethanol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | Good yield under optimized conditions. acs.org |
| 3-Methylbutan-2-ol | 2-Isopropyl-1,2,3,4-tetrahydroquinoline | Requires higher catalyst loading due to increased steric demand. acs.orgacs.org |
Organotin Carboxylate Complexes as Catalysts for Oxidation Reactions
Organotin(IV) carboxylate complexes are a class of compounds that have garnered significant interest due to their diverse applications, including as catalysts in various organic transformations. sysrevpharm.orgsemanticscholar.orgfrontiersin.orgijcce.ac.ir These complexes are known to be effective in promoting reactions such as urethane formation and have been investigated for their catalytic activity in oxidation reactions. researchgate.net The general structure of these compounds involves a tin center bonded to one or more organic groups and carboxylate ligands. sysrevpharm.org
The catalytic potential of organotin(IV) compounds is often attributed to the Lewis acidic character of the tin center. nih.gov The organic substituents (R groups) attached to the tin atom, such as butyl or phenyl groups, can influence the stability and reactivity of the complex through their electron-donating properties. nih.gov
Structure-activity relationship studies on organotin compounds have indicated that the nature of the organic moiety attached to the tin and the coordination geometry of the complex are crucial in determining their activity. sysrevpharm.org Therefore, it is plausible that a bulky ligand like this compound could create a specific steric environment around the tin center, potentially leading to selectivity in oxidation reactions.
Structure-Activity Relationships in Ligand Design: Probing the Impact of the Tert-butyl Group
The design of ligands for metal-catalyzed reactions often involves the strategic placement of substituents to modulate the steric and electronic properties of the resulting metal complex. The tert-butyl group is a particularly useful substituent in this regard due to its significant steric bulk and electron-donating nature. researchgate.netrsc.org
Steric Effects: The most prominent feature of the tert-butyl group is its large size, which can exert significant steric hindrance around a metal center. researchgate.net This steric bulk can influence several aspects of a catalyst's performance:
Selectivity: By blocking certain coordination sites or approaches to the metal center, a tert-butyl group can enhance the selectivity of a reaction, favoring the formation of a specific product isomer.
Stability: The steric hindrance provided by the tert-butyl group can protect the metal center from unwanted side reactions or decomposition pathways, thereby increasing the catalyst's stability and lifetime.
Coordination Geometry: The presence of a bulky tert-butyl group can enforce a particular coordination geometry around the metal, which can in turn affect the catalytic activity.
In the context of this compound, the tert-butyl group is positioned on the benzo ring of the quinoline system. This placement can influence how the ligand and its corresponding metal complex interact with other molecules in the reaction mixture.
Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. nih.gov When attached to the quinoline ring, it can increase the electron density on the nitrogen atom. This has several potential consequences for the ligand's properties:
Lewis Basicity: The increased electron density on the nitrogen atom can enhance its Lewis basicity, leading to stronger coordination to the metal center.
Redox Properties: The electron-donating nature of the tert-butyl group can affect the redox potential of the metal complex, which can be crucial for catalytic cycles involving changes in the metal's oxidation state. nih.gov
Studies on quinoline-based compounds have shown that the nature and position of substituents play a critical role in their biological and chemical activity. nih.goved.ac.uk For instance, in the development of receptor-selective ligands, the addition of different groups to the quinoline core can drastically alter binding affinities. nih.gov The interplay of steric and electronic effects is often subtle, and small changes can lead to significant differences in activity. nih.gov The presence of a tert-butyl group on a ligand has been shown to influence the electronic properties of the resulting complex, for example, by raising the LUMO level. nih.gov
Table 2: Potential Effects of the Tert-butyl Group on this compound as a Ligand
| Property | Steric Effect of Tert-butyl Group | Electronic Effect of Tert-butyl Group |
|---|---|---|
| Coordination | Can influence the coordination number and geometry around the metal center. May favor the formation of less sterically crowded complexes. | Increases the electron density on the quinoline nitrogen, potentially leading to stronger metal-ligand bonds. |
| Catalytic Activity | Can create a specific pocket around the active site, influencing substrate selectivity. | Can modulate the electronic properties of the metal center, affecting its reactivity and role in the catalytic cycle. |
Coordination Chemistry and Advanced Characterization of Metal Complexes with this compound
The coordination chemistry of quinoline and its derivatives is well-established, with the nitrogen atom of the quinoline ring acting as a Lewis base to coordinate with a variety of metal ions. researchgate.net The resulting metal complexes have found applications in diverse fields, including catalysis and materials science. researchgate.net The introduction of a tert-butyl group at the 5-position of the quinoline ring is expected to influence the coordination behavior of the ligand and the properties of the resulting metal complexes.
The characterization of metal complexes with this compound would involve a suite of spectroscopic and analytical techniques to elucidate their structure, bonding, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework and confirm its coordination to the metal. Changes in the chemical shifts of the quinoline protons and carbons upon coordination can provide evidence of metal-ligand bond formation. For organotin complexes, ¹¹⁹Sn NMR is particularly informative for determining the coordination number and geometry of the tin center in solution. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The coordination of this compound to a metal center can lead to the appearance of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of the electronic structure of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the vibrational modes of the ligand and how they are affected by coordination. Changes in the vibrational frequencies of the C=N and C=C bonds in the quinoline ring upon complexation can be observed.
Table 3: Advanced Characterization Techniques for this compound Metal Complexes
| Technique | Information Obtained |
|---|---|
| X-ray Crystallography | Precise 3D structure, bond lengths and angles, coordination geometry, solid-state packing. nih.gov |
| NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) | Confirmation of ligand structure, evidence of coordination through chemical shift changes, determination of solution-state geometry. nih.gov |
| UV-Visible Spectroscopy | Electronic structure, information on metal-ligand charge transfer bands. |
| Infrared Spectroscopy | Vibrational modes of the ligand, changes upon coordination to the metal center. |
| Elemental Analysis | Determination of the elemental composition of the complex to confirm its stoichiometry. |
Mechanistic Research on Biological Interactions of 5 Tert Butylquinoline Derivatives
The Quinoline (B57606) Scaffold as a Fundamental Basis for Biologically Active Molecules
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds, both from natural and synthetic origins. researchgate.netrsc.org Naturally occurring quinoline alkaloids include well-known compounds like quinine (B1679958) and camptothecin. researchgate.net
The versatility of the quinoline ring system allows for functionalization at numerous positions, enabling the synthesis of a vast array of derivatives with diverse pharmacological profiles. nih.gov The position and characteristics of substituents on the quinoline core are critical in determining the biological activity of the resulting compounds. nih.gov This structural adaptability has made the quinoline scaffold a cornerstone in the development of new therapeutic agents. researchgate.net
Quinoline-based molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, anti-inflammatory, and antioxidant properties. rsc.orgeurekaselect.com The development of molecular hybrids, where the quinoline moiety is combined with other bioactive frameworks, has emerged as a promising strategy to create new compounds with potentially enhanced activity and improved drug-like properties. researchgate.net This approach aims to harness the beneficial aspects of each component to overcome challenges such as drug resistance and toxicity. nih.govresearchgate.net
Elucidation of Molecular Mechanisms with Specific Enzyme Targets
The biological effects of quinoline derivatives are often mediated by their interaction with specific enzyme targets. Understanding these molecular mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
Quinoline derivatives have been shown to inhibit several key enzymes, leading to their observed pharmacological activities.
DNA Gyrase and Topoisomerase IV: A significant mechanism of antibacterial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. semanticscholar.orgnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. By targeting these topoisomerases, quinoline compounds interfere with the management of DNA supercoiling, leading to breaks in the bacterial chromosome and ultimately causing cell death. semanticscholar.orgresearchgate.net
Phosphodiesterase 10A (PDE10A): Certain quinoline derivatives have been developed as potent inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum. nih.govnih.gov A novel class of PDE10A inhibitors was designed starting from the compound 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline. nih.gov Through structural modifications, such as replacing a pyridine ring with an N-methyl pyridone ring, researchers identified compounds with high inhibitory activity and improved metabolic stability. For instance, the derivative 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one (42b) showed potent PDE10A inhibition and a good profile regarding the inhibition of the metabolic enzyme CYP3A4. nih.gov
Table 1: PDE10A Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Structure | PDE10A IC₅₀ (nM) |
|---|---|---|
| MP-10 | 2-({4-[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]phenoxy}methyl)quinoline | Data not specified |
| 14 | 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline | Moderate activity reported nih.gov |
| 42b | 1-methyl-5-(1-methyl-3-{[4-(quinolin-2-yl)phenoxy]methyl}-1H-pyrazol-4-yl)pyridin-2(1H)-one | Potent activity reported nih.gov |
This table is based on data presented in the referenced studies.
Cholinesterases: Quinoline-based hybrids have been investigated for their ability to bind to and inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov This inhibitory action is a key strategy in the management of conditions like Alzheimer's disease.
Dioxygenase enzymes catalyze the incorporation of both atoms of molecular oxygen into a substrate. Several studies have focused on the interaction of these enzymes with quinoline-based substrates. Bacterial dioxygenases, such as toluene (B28343) dioxygenase (TDO), are known to catalyze the cis-dihydroxylation of the carbocyclic ring of quinoline substrates. nih.gov The Fe(II)/α-ketoglutarate dependent dioxygenase AsqJ, found in Aspergillus nidulans, is particularly notable for its ability to catalyze a skeletal rearrangement of benzodiazepinedione substrates to form a quinolone scaffold. researchgate.net
The oxygenation of substrates by cofactor-less dioxygenases, such as 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase (HOD), involves overcoming the spin-forbidden reaction between triplet-state molecular oxygen and a singlet-state substrate. peerj.comacs.org Quantum chemical computations suggest that the reaction mechanism for these enzymes proceeds through a direct electron transfer from the deprotonated substrate to O₂, followed by radical recombination. peerj.com
The catalytic cycle is believed to initiate with the binding and deprotonation of the quinoline substrate. Dioxygen then binds to the active site, triggering an electron transfer to form a charge-transfer complex, which can be described as a superoxide (B77818):substrate radical pair. peerj.comacs.org The superoxide then attacks the substrate, leading to the formation of a substrate-peroxo complex and subsequent ring closure and product formation. acs.org This pathway avoids the need for a spin-inversion event, providing an efficient route for catalysis. peerj.com
The active site of an enzyme plays a crucial role in catalysis by providing a specific environment that binds the substrate and facilitates the chemical reaction. nih.gov In dioxygenases that process quinoline substrates, the active site is critical for generating the deprotonated form of the co-substrate, which has a much lower redox potential, enabling the electron transfer to oxygen without a significant thermodynamic barrier. peerj.com
In the enzyme HOD, active site residues such as His251 and Asp126 form a catalytic dyad that is essential for the initial deprotonation of the substrate, a key step for oxygen activation. acs.org Similarly, in toluene dioxygenase (TDO), molecular docking studies have identified key residues like His222 that are involved in the binding of the quinoline substrate through edge-to-face interactions, positioning it correctly for stereoselective cis-dihydroxylation. nih.gov The flexibility of the active site allows the enzyme to pass through different conformational states during the catalytic cycle, which is mandatory for maximal enzyme activity. nih.gov
Detailed Mechanisms of Dioxygenase Activity Involving Quinoline Substrates
Mechanistic Basis of Antimicrobial Activity of Quinoline Derivatives
The antimicrobial properties of quinoline derivatives are well-documented and arise from several distinct molecular mechanisms. researchgate.netbiointerfaceresearch.com The primary and most studied mechanism is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, as discussed previously. semanticscholar.org This leads to the disruption of essential DNA processes and bacterial cell death.
Another proposed mechanism for certain quinoline derivatives involves the disruption of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the LptA-LptC interaction. semanticscholar.org Furthermore, some quinoline hybrids are thought to exert their antimicrobial effects by binding to heme and hemozoin units. nih.gov
The structure-activity relationship (SAR) is crucial in determining the antimicrobial potency of these compounds. The type, size, and position of substituent groups on the quinoline core significantly impact their physicochemical properties and biological activity. semanticscholar.orgresearchgate.net For example, studies on hydroxyphenylamino- and carboxyphenylaminoquinoline derivatives have shown that chloro- and bromo-substitutions, as well as the position of hydroxy and carboxy groups, can reinforce or diminish antibacterial effects against pathogens like E. coli. semanticscholar.orgresearchgate.net This highlights the tunability of the quinoline scaffold in the design of new antimicrobial agents to combat rising antibiotic resistance. researchgate.netsemanticscholar.org
Table 2: Antimicrobial Activity of Selected Quinoline-Hydrazone Derivatives
| Compound | Test Strain | Activity |
|---|---|---|
| Quinoline-hydrazone derivatives | E. coli | Reported antibacterial activity biointerfaceresearch.com |
| Quinoline-hydrazone derivatives | P. aeruginosa | Reported antibacterial activity biointerfaceresearch.com |
| Quinoline-hydrazone derivatives | S. aureus | Reported antibacterial activity biointerfaceresearch.com |
This table is based on data presented in the referenced study. Specific MIC values were not provided in the source snippet.
Molecular Pathways of Antibacterial Action
The antibacterial mechanisms of quinoline derivatives are diverse and often involve the inhibition of essential bacterial enzymes. While specific pathways for 5-Tert-butylquinoline are not extensively detailed in the available literature, the general mechanisms for substituted quinolines likely apply. A primary target for quinoline-based antibacterials is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. By inhibiting this enzyme, these compounds prevent the relaxation of supercoiled DNA, leading to a breakdown in cellular processes and ultimately bacterial cell death.
Another key mechanism involves the disruption of bacterial cell membrane integrity. The lipophilic character enhanced by the tert-butyl group may facilitate the insertion of the quinoline molecule into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and dissipation of the proton motive force, which is vital for ATP synthesis and transport processes.
Underlying Mechanisms of Antifungal Effects
The antifungal action of quinoline derivatives is often attributed to their ability to chelate metal ions and disrupt fungal cell membrane integrity. The 8-hydroxyquinoline (B1678124) scaffold, a related structure, is a well-known chelating agent. While this compound lacks this specific hydroxyl group, the quinoline ring itself can interact with metal ions essential for fungal enzyme function.
Furthermore, similar to their antibacterial action, the lipophilicity imparted by the tert-butyl group can aid in disrupting the fungal cell membrane. This can lead to increased membrane permeability and the release of vital cellular contents. Some studies on quinoline derivatives suggest that they may interfere with ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to membrane instability and fungal cell death.
Mechanistic Insights into Antiparasitic Activity (e.g., Antimalarial, Antitrypanosomal)
Quinoline derivatives have historically been a cornerstone of antimalarial therapy. Their primary mechanism of action in Plasmodium falciparum, the parasite responsible for malaria, involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline compounds are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite. The bulky tert-butyl group on the quinoline scaffold may enhance this activity by sterically hindering the heme polymerization process.
In the context of antitrypanosomal activity, quinoline derivatives have been investigated for their potential to inhibit key parasitic enzymes. While specific targets for this compound are not yet identified, related compounds have shown to interfere with the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. Inhibition of the proteasome leads to a buildup of these proteins, causing cellular stress and apoptosis in the parasite.
Investigating the Mechanistic Pathways of Anticancer Activity
The anticancer properties of quinoline derivatives are multifaceted, involving the modulation of various cellular signaling pathways that control cell growth, proliferation, and survival.
Molecular Interactions Leading to Antiproliferative Effects in Cellular Systems
The antiproliferative effects of substituted quinolines are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.nettbzmed.ac.ir One of the key molecular interactions involves the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For instance, some quinoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis. nih.gov
Additionally, quinoline compounds can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Studies on related compounds have shown an increase in the expression of Bax (a pro-apoptotic protein) and a decrease in the expression of Bcl-2 (an anti-apoptotic protein), leading to the activation of caspases and the apoptotic cascade. researchgate.nettbzmed.ac.ir Some quinoline derivatives have also been found to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation
Structure-Activity Relationship (SAR) studies on quinoline derivatives have provided insights into how different substituents on the quinoline ring influence their biological activity. The presence of a bulky, lipophilic group like a tert-butyl at the C5 position can significantly impact the compound's interaction with its biological target.
The lipophilicity of the tert-butyl group can enhance the compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and greater efficacy. pharmacy180.com However, the steric hindrance introduced by this bulky group can also influence binding affinity and selectivity for a particular target. For example, in the context of antimalarial activity, a bulky substituent at certain positions can enhance the interaction with heme and improve the inhibition of hemozoin formation. nih.gov In anticancer studies, the position and nature of substituents on the quinoline ring have been shown to be critical for their antiproliferative activity, with specific substitutions leading to enhanced potency against certain cancer cell lines. nih.gov
Mechanistic Research on Antioxidant Properties and Reactive Oxygen Species Scavenging
The antioxidant properties of phenolic compounds, including some quinoline derivatives, are well-documented. These properties are primarily attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage to cells. The tert-butyl group, being an electron-donating group, can enhance the electron density on the aromatic ring and a hydroxyl group if present, which can stabilize the resulting phenoxy radical after hydrogen donation, thus improving antioxidant activity. nih.gov
Compounds containing tert-butylphenol moieties have been shown to be effective scavengers of reactive oxygen species (ROS). nih.gov The mechanism of ROS scavenging involves the direct interaction of the antioxidant molecule with free radicals such as the hydroxyl radical (•OH) and superoxide anion (O2•−). This interaction leads to the formation of a more stable radical from the antioxidant, which is less likely to cause cellular damage. Studies on tert-butylhydroquinone (B1681946) (TBHQ), a related phenolic antioxidant, have demonstrated its ability to mitigate oxidative stress and apoptosis by activating the Nrf2 pathway, a key regulator of the cellular antioxidant response. nih.gov
Data Tables
Table 1: Investigated Biological Activities of Substituted Quinoline Derivatives
| Biological Activity | General Mechanism of Action | Potential Role of Tert-butyl Group |
| Antibacterial | Inhibition of DNA gyrase, disruption of cell membrane | Enhanced membrane disruption due to increased lipophilicity |
| Antifungal | Metal ion chelation, disruption of cell membrane, inhibition of ergosterol biosynthesis | Increased lipophilicity aiding in membrane disruption |
| Antimalarial | Inhibition of hemozoin biocrystallization | Steric hindrance of heme polymerization |
| Antitrypanosomal | Inhibition of parasitic enzymes (e.g., proteasome) | Potentially enhanced binding to enzyme active sites |
| Anticancer | Induction of apoptosis, cell cycle arrest, inhibition of protein kinases | Improved cellular uptake and interaction with hydrophobic pockets of target proteins |
| Antioxidant | Hydrogen atom donation to free radicals, ROS scavenging | Stabilization of the antioxidant radical, enhanced ROS scavenging |
Emerging Applications in Materials Science and Advanced Technologies
Integration of 5-Tert-butylquinoline in Organic Electronic Materials
The field of organic electronics has witnessed exponential growth, driven by the promise of flexible, lightweight, and cost-effective devices. The performance of these devices is intrinsically linked to the properties of the organic materials employed, particularly their ability to efficiently transport charge carriers. Quinoline (B57606) and its derivatives have been investigated for their potential in organic electronic devices, often serving as electron-transporting or emissive materials.
Exploitation of Electron-Transport Properties in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a prime example of the success of organic electronics, with applications ranging from vibrant displays to solid-state lighting. The efficiency and stability of OLEDs are highly dependent on the balanced injection and transport of electrons and holes within the device structure. An electron transport layer (ETL) plays a crucial role in facilitating the movement of electrons from the cathode to the emissive layer, where they recombine with holes to generate light.
Materials suitable for ETLs should possess high electron mobility and appropriate energy levels (HOMO and LUMO) to ensure efficient electron injection and transport while blocking the passage of holes to the cathode. Theoretical studies on the parent compound, quinoline, have provided insights into its electronic properties. Density Functional Theory (DFT) calculations have been used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of quinoline. These computational approaches are valuable for predicting the electron-accepting and donating capabilities of a molecule.
While specific experimental data on the electron mobility and HOMO/LUMO energy levels of this compound are not extensively available in the public domain, the electronic properties of the quinoline core suggest its potential as an electron-transporting material. The introduction of the tert-butyl group can influence these properties through steric and electronic effects, potentially impacting molecular packing in the solid state and, consequently, charge transport. Further research is required to fully elucidate the electron-transport capabilities of this compound and its performance characteristics within an OLED device.
Table 1: Theoretical Electronic Properties of Quinoline
| Property | Calculated Value | Method |
| HOMO Energy | -6.646 eV | DFT (B3LYP/6-31+G(d,p)) |
| LUMO Energy | -1.816 eV | DFT (B3LYP/6-31+G(d,p)) |
| HOMO-LUMO Gap | 4.83 eV | DFT (B3LYP/6-31+G(d,p)) |
Note: This data is for the parent compound, quinoline, and serves as a reference point for the potential properties of its derivatives.
Functionalization for Corrosion Inhibition Mechanisms and Surface Protection
The prevention of corrosion is a critical challenge across numerous industries, with significant economic and safety implications. Organic corrosion inhibitors offer an effective and environmentally conscious approach to protecting metallic surfaces from degradation. The efficacy of these inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, as well as π-electrons, are known to be effective corrosion inhibitors. The quinoline moiety, with its nitrogen heteroatom and aromatic rings, possesses the necessary structural features to function as a corrosion inhibitor. The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic system can interact with the vacant d-orbitals of metal atoms, leading to the formation of a stable adsorbed layer.
The introduction of a tert-butyl group at the 5-position of the quinoline ring can enhance its corrosion inhibition properties. The bulky nature of the tert-butyl group can increase the surface area covered by the inhibitor molecule, thereby improving the protective barrier. Furthermore, the electron-donating nature of the alkyl group can increase the electron density on the quinoline ring, strengthening the coordination bond between the inhibitor and the metal surface.
The performance of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS provides information on the resistance of the protective film and the capacitance of the metal-solution interface.
Table 2: Corrosion Inhibition Efficiency of a Quinoline Derivative on Mild Steel in 1M HCl
| Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| 0 | 112.5 | - |
| 100 | 25.3 | 77.5 |
| 200 | 18.1 | 83.9 |
| 500 | 11.2 | 90.0 |
| 1000 | 9.0 | 92.0 |
Note: This data is for a representative quinoline derivative and illustrates the typical performance of this class of compounds as corrosion inhibitors. nih.gov The specific efficiency of this compound may vary.
This compound as a Versatile Building Block for Complex Heterocyclic Systems and Functional Polymers
The synthesis of complex organic molecules with tailored properties is a cornerstone of modern chemistry. Heterocyclic compounds, in particular, are fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com Quinoline and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds. sigmaaldrich.com
The presence of the quinoline core in this compound, combined with the reactive sites on the aromatic rings, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The nitrogen atom in the quinoline ring can act as a nucleophile or a directing group in various chemical transformations, while the carbon atoms of the rings can undergo substitution reactions to introduce additional functional groups. This versatility allows for the construction of a diverse range of molecules with potential applications in drug discovery and materials science.
Furthermore, this compound can serve as a monomer for the synthesis of functional polymers. Polyquinolines are a class of polymers known for their high thermal stability, excellent mechanical properties, and interesting optoelectronic characteristics. The incorporation of a bulky tert-butyl group into the polymer backbone can influence its solubility, processability, and solid-state morphology. By designing and synthesizing polymers containing the this compound unit, it may be possible to create new materials with tailored properties for applications in areas such as high-performance plastics, membranes for gas separation, and organic electronics. While specific examples of polymers derived from this compound are not widely reported, the general principles of polymer chemistry suggest its potential as a valuable monomer.
The development of synthetic methodologies that utilize this compound as a building block is an active area of research. The ability to efficiently construct complex molecules and polymers from this versatile starting material will undoubtedly lead to the discovery of new materials with novel functions and applications.
Q & A
Q. What protocols ensure the reproducibility of kinetic studies involving this compound?
- Methodological Answer :
- Calibrate instruments (e.g., HPLC pumps, spectrophotometers) before each experiment .
- Report error margins (e.g., ±SD) for triplicate measurements .
- Archive samples under inert conditions (argon, desiccants) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
